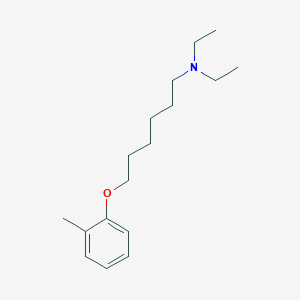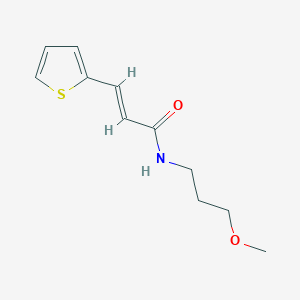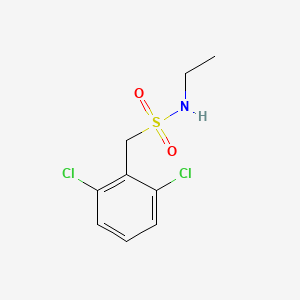
N,N-diethyl-6-(2-methylphenoxy)-1-hexanamine
Overview
Description
N,N-diethyl-6-(2-methylphenoxy)-1-hexanamine, also known as DMHA, is a synthetic compound that has gained popularity in recent years due to its potential as a performance-enhancing supplement. DMHA is a member of the amphetamine family and is structurally similar to DMAA, a banned substance. DMHA has been marketed as a pre-workout supplement, claiming to improve focus, energy, and endurance.
Mechanism of Action
N,N-diethyl-6-(2-methylphenoxy)-1-hexanamine works by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters play a role in regulating mood, attention, and energy levels. By increasing their levels, this compound can improve focus, energy, and endurance.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and respiratory rate. It also increases the release of glucose and fatty acids into the bloodstream, which can provide additional energy for exercise. This compound has been shown to increase the levels of certain hormones, including adrenaline and cortisol, which are involved in the body's stress response.
Advantages and Limitations for Lab Experiments
N,N-diethyl-6-(2-methylphenoxy)-1-hexanamine has several advantages for lab experiments, including its availability and low cost. However, there are also limitations to using this compound in lab experiments, including its potential for abuse and lack of long-term safety data.
Future Directions
There are several future directions for N,N-diethyl-6-(2-methylphenoxy)-1-hexanamine research, including investigating its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. This compound may also have potential as a treatment for depression and anxiety, as it has been shown to increase the levels of certain neurotransmitters involved in mood regulation. Further research is needed to fully understand the potential benefits and risks of this compound.
Scientific Research Applications
N,N-diethyl-6-(2-methylphenoxy)-1-hexanamine has been studied for its potential as a performance-enhancing supplement. Studies have shown that this compound can increase energy, focus, and endurance, making it a popular ingredient in pre-workout supplements. This compound has also been studied for its potential as a weight-loss supplement, as it has been shown to increase metabolism and promote fat loss.
properties
IUPAC Name |
N,N-diethyl-6-(2-methylphenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-18(5-2)14-10-6-7-11-15-19-17-13-9-8-12-16(17)3/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZWZFBMVZIMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4682524.png)

![ethyl 2-hydroxy-4-[(2-methoxy-5-methylphenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4682541.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4682549.png)

![5-ethyl-2-mercapto-6-methyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4682559.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4682574.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4682587.png)
![2-(2,5-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4682592.png)
![{4-bromo-2-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4682604.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4682613.png)
![3-cyclopropyl-6-(4-methoxyphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4682618.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4682624.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4682639.png)